Pentamethylbenzenethiol
Overview
Description
Pentamethylbenzenethiol is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylbenzenethiol can be synthesized through several methods. One common method involves the thiolation of pentamethylbenzene. This reaction typically requires a thiolating agent such as hydrogen sulfide or thiourea in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentamethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form pentamethylbenzene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Pentamethylbenzenesulfonic acid.
Reduction: Pentamethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pentamethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiol-based biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentamethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in many of its applications, particularly in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Pentamethylbenzene: Similar structure but lacks the thiol group.
Hexamethylbenzene: Contains six methyl groups instead of five.
Thiophenol: Contains a thiol group but lacks the methyl substitutions.
Uniqueness
Pentamethylbenzenethiol is unique due to the combination of multiple methyl groups and a thiol group, which imparts distinct chemical properties. This combination makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications.
Properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUPAWCZQMMBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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